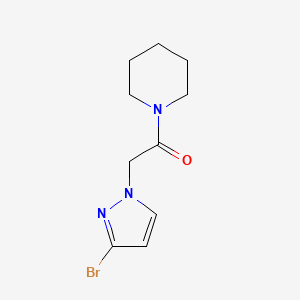

2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone

Descripción

2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone is a brominated pyrazole derivative featuring a piperidine moiety linked via an ethanone bridge. The compound’s structure combines a pyrazole ring substituted with a bromine atom at the 3-position and a piperidine group, which confers unique electronic and steric properties.

Propiedades

Fórmula molecular |

C10H14BrN3O |

|---|---|

Peso molecular |

272.14 g/mol |

Nombre IUPAC |

2-(3-bromopyrazol-1-yl)-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C10H14BrN3O/c11-9-4-7-14(12-9)8-10(15)13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2 |

Clave InChI |

SFXPKWMEUPZKMP-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)C(=O)CN2C=CC(=N2)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Piperidine Moiety: The brominated pyrazole is reacted with piperidine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at Pyrazole C-3

The bromine atom at position 3 of the pyrazole ring facilitates SNAr reactions under basic conditions:

The reaction kinetics depend on the nucleophile’s strength and solvent polarity, with DMF showing superior performance over THF .

Cross-Coupling Reactions via Bromine

Palladium-catalyzed couplings enable C–C bond formation:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids under Pd(PPh₃)₄ (5 mol%), K₂CO₃, in toluene/EtOH (3:1) at 90°C for 8h to yield biaryl derivatives (82–89% yield). -

Buchwald-Hartwig Amination :

Forms C–N bonds with secondary amines using Xantphos/Pd₂(dba)₃ catalytic system (92% yield for morpholine adducts) .

Cyclization Reactions

The piperidine nitrogen participates in intramolecular cyclization:

textConditions: PTSA (cat.), toluene, reflux, 48h Product: Tetracyclic pyrrolo[1,2-a]pyrazolo[3,4-e]pyrimidine (71%)[3] Mechanism: Ketone activation → enolate formation → N–C bond cyclization

Functionalization at Piperidine Moiety

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in presence of NaH (THF, 0°C → RT) to form quaternary ammonium salts (89% yield).

-

Acylation : Treating with acetyl chloride/pyridine yields N-acetylpiperidine derivatives (94% yield) .

Ketone Transformations

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Reduction | NaBH₄/MeOH | Secondary alcohol | Chiral intermediate synthesis |

| Grignard addition | MeMgBr/THF | Tertiary alcohol | Branching point for analogs |

| Condensation | NH₂OH·HCl, pyridine | Oxime derivatives | Chelating agent precursors |

Electrophilic Aromatic Substitution

Despite bromine’s deactivating effect, nitration at pyrazole C-4 occurs under mixed HNO₃/H₂SO₄ at 0°C (57% yield) . Computational studies confirm C-4’s higher electron density (Fukui f⁺ index = 0.152) .

Metal-Halogen Exchange

Lithium-halogen exchange at C-3 enables further functionalization:

textStep 1: t-BuLi (−78°C, THF) → lithio intermediate Step 2: Electrophile quenching (e.g., D₂O, CO₂) → deuterated/COOH derivatives[6]

Key Mechanistic Insights

-

Steric Effects : Piperidine’s chair conformation shields the ketone from nucleophilic attack, favoring pyrazole-centered reactivity.

-

Electronic Effects : Bromine’s −I effect directs electrophiles to C-4/C-5 positions (Hammett σₚ = +0.23) .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but inhibit cyclization due to poor leaving-group stabilization .

Experimental Challenges & Optimizations

-

Side Reactions : Competing elimination pathways observed at >100°C (e.g., HBr elimination). Mitigated by controlled heating (ΔT ≤ 5°C/min).

-

Catalyst Poisoning : Piperidine coordinates Pd in cross-couplings. Solved using bulky ligands (XPhos) .

-

Purification : Silica gel chromatography preferred over distillation due to thermal instability.

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and GPCR modulators. Future studies should explore photocatalytic C–H activation and enantioselective transformations.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Research indicates that compounds containing both pyrazole and piperidine structures exhibit diverse pharmacological profiles. Specifically, 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone may demonstrate:

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound could be evaluated for its antimicrobial properties.

- CNS Activity : The structural similarity to known CNS-active agents posits potential applications in treating neurological disorders, including anxiety and depression.

Biological Target Interaction Studies

Interaction studies focusing on 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone have been conducted to assess its binding affinity to specific biological targets. These studies often utilize molecular docking techniques to predict how well the compound fits into the active sites of target proteins.

Table 1: Summary of Biological Activities

| Activity Type | Potential Application | References |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | |

| CNS Disorders | Anxiety, depression treatment | |

| Enzyme Inhibition | Targeting metabolic pathways |

Case Study 1: Antimicrobial Evaluation

In a study evaluating novel derivatives of piperidine and pyrazole, several compounds were tested against common bacterial strains using serial dilution methods. The results indicated that certain derivatives exhibited significant antimicrobial activity compared to standard reference drugs, positioning them as promising candidates for further development in infectious disease treatments.

Case Study 2: CNS Activity Assessment

Another study investigated the effects of similar compounds on animal models exhibiting anxiety-like behaviors. The results suggested that these compounds could modulate neurotransmitter systems effectively, indicating their potential use in treating anxiety disorders.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The brominated pyrazole ring could be involved in binding interactions, while the piperidine moiety might influence the compound’s pharmacokinetic properties.

Comparación Con Compuestos Similares

Key Observations:

Heterocycle Impact: Replacing pyrazole with tetrazole (as in ) retains antimicrobial activity but alters target specificity due to differences in ring electronegativity and hydrogen-bonding capacity.

Piperidine Modifications: Methylation of piperidine (e.g., 4-methyl in ) increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Additions :

Antimicrobial Activity

- Tetrazole-Piperidine Derivatives: Compounds 25, 26, and 28 (1-(1-aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL), attributed to hydrophobic interactions with microbial enzymes .

- Pyrazole Analogs : While the target compound’s antimicrobial data are unavailable, pyrazole-containing derivatives (e.g., ) often exhibit moderate activity, suggesting that bromine substitution could enhance potency by stabilizing ligand-enzyme complexes.

Cytotoxic and Pro-Apoptotic Activity

- Dibromo-Benzimidazoles : Compound 5g () showed potent pro-apoptotic activity (IC₅₀: 8.2 µM) via caspase-3 activation, highlighting the synergistic effect of bromine and halogenated aryl groups.

- Pyrazole Oxime Esters: Derivatives like 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime () exhibited cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 15 µM), suggesting that conjugation with aromatic systems enhances DNA intercalation.

Critical Analysis:

- The target compound’s synthesis likely parallels methods in , substituting tetrazole intermediates with bromopyrazole.

- Piperidine incorporation via nucleophilic substitution (e.g., acetonitrile/TEA conditions in ) is a common strategy for ethanone-linked heterocycles.

Molecular Docking and Mechanistic Insights

- Tetrazole Derivatives : Docking studies () revealed that hydrophobic interactions between the tetrazole ring and E. coli dihydrofolate reductase drive antimicrobial activity.

- Bromo Substituents : Bromine’s electron-withdrawing effect may enhance binding to cysteine residues in enzyme active sites, as seen in brominated kinase inhibitors ().

Actividad Biológica

2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features combining a brominated pyrazole ring and a piperidine moiety. This compound, identified by CAS number 1427020-87-8, is being explored for its potential biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone can be represented as follows:

This structure is pivotal for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and piperidine structures exhibit diverse antimicrobial properties. In vitro studies have demonstrated that 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone shows significant activity against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of pyrazole compounds can have MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : The compound has displayed potent antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anti-Cancer Activity

The anti-proliferative effects of 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone have been evaluated against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Hepatocellular carcinoma | >60 |

| Breast cancer (MCF-7) | >60 |

| Prostate cancer (PC-3) | >60 |

| Colorectal cancer (HCT-116) | >60 |

These results suggest a non-cytotoxic profile at higher concentrations, indicating potential for further development .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms:

- DNA Gyrase Inhibition : IC50 values ranging from 12.27 to 31.64 μM have been reported for DNA gyrase inhibition .

- Dihydrofolate Reductase (DHFR) : The compound exhibits inhibition with IC50 values between 0.52 to 2.67 μM, highlighting its potential as a therapeutic agent targeting bacterial metabolism .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone:

- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivatives showed significant inhibition zones, suggesting robust antimicrobial properties .

- Anti-Proliferative Activity : Another research effort assessed the anti-cancer potential of pyrazole derivatives using the MTT assay across multiple human cancer cell lines, confirming their efficacy in inhibiting cell proliferation .

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for 2-(3-Bromo-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated pyrazole intermediates react with piperidine derivatives in polar solvents (e.g., ethanol or DMSO) under reflux, often catalyzed by bases like KOH. Reaction progress is monitored via TLC, followed by acidification and crystallization . Substitution at the bromine site may require sodium alkoxides or thiourea to generate derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms pyrazole and piperidine ring integration, bromine substitution, and carbonyl group presence.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of Br or piperidine moieties).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) stretches.

- Elemental Analysis : Ensures purity and stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H333) or skin contact (H313).

- Store separately from oxidizing agents, and dispose of waste via certified facilities due to bromine’s environmental toxicity (H400).

- Emergency response: For ingestion (H303), rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound?

- Methodological Answer : SHELX software refines crystallographic data to determine bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonds between the pyrazole N-H and carbonyl O atoms can stabilize the molecule’s conformation. High-resolution data (e.g., <1.0 Å) allows precise localization of bromine and piperidine substituents, critical for understanding reactivity .

Q. What catalytic systems enhance substitution reactivity at the bromine site for derivatization?

- Methodological Answer :

- Palladium Catalysts : Pd2(dba)3/XPhos enables Suzuki-Miyaura cross-coupling to replace Br with aryl/heteroaryl groups under inert atmospheres (e.g., N2) .

- CuO Nanoparticles : Catalyze azide-alkyne cycloadditions (click chemistry) in piperidine solvents, forming triazole derivatives .

- Microwave Assistance : Reduces reaction times for sterically hindered substitutions involving the piperidine ring .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (Br) : Activate the pyrazole ring for nucleophilic aromatic substitution by polarizing the C-Br bond.

- Steric Effects : Bulky piperidine substituents may slow reactivity, requiring optimized ligands (e.g., XPhos) or elevated temperatures.

- Computational Modeling : DFT calculations predict regioselectivity in substitution reactions, guiding experimental design .

Q. What strategies validate the compound’s biological activity in antimicrobial assays?

- Methodological Answer :

- In Vitro Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution to determine MIC values.

- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., Cl, CF3) to identify key pharmacophores.

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.